molecular formula C9H4BrFO2 B13686377 6-Bromo-8-fluoro-2H-chromen-2-one

6-Bromo-8-fluoro-2H-chromen-2-one

Cat. No.: B13686377
M. Wt: 243.03 g/mol
InChI Key: FLJRBPMMIYVIHI-UHFFFAOYSA-N
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Description

6-Bromo-8-fluoro-2H-chromen-2-one is a versatile bromo-fluoro substituted coumarin derivative that serves as a critical synthetic intermediate in developing novel chemical tools for biomedical research. This compound is built on the 2H-chromen-2-one scaffold, a privileged structure in medicinal chemistry and fluorescence imaging known for its excellent photophysical properties, including high fluorescence quantum yield, large Stokes shifts, and good light stability . Researchers primarily utilize this bromo- and fluoro-functionalized coumarin as a key precursor for the synthesis of advanced fluorescent probes, particularly for sensing and monitoring intracellular NAD(P)H dynamics . The strategic bromo and fluoro substitutions on the coumarin core allow for further structural elaboration and fine-tuning of the electronic properties of the resulting probes, enabling the development of sensitive tools for investigating cellular metabolism, redox biology, and disease mechanisms . These probes function by undergoing a distinct fluorescence activation upon hydride transfer from NAD(P)H, triggering an enhanced intramolecular charge transfer (ICT) mechanism that allows real-time monitoring of coenzyme levels in live cells . The compound is offered For Research Use Only and is strictly not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H4BrFO2

Molecular Weight

243.03 g/mol

IUPAC Name

6-bromo-8-fluorochromen-2-one

InChI

InChI=1S/C9H4BrFO2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H

InChI Key

FLJRBPMMIYVIHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Br)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach involving:

  • Construction of the coumarin core,
  • Selective halogenation at desired positions (bromination and fluorination),
  • Purification and characterization.

Analytical Data and Characterization

  • Melting Point : Typically ranges around 206–208 °C for related bromo-fluoro coumarins.
  • NMR Spectroscopy :
    • ^1H NMR shows characteristic aromatic proton shifts with coupling constants indicative of substitution pattern.
    • ^19F NMR confirms fluorine incorporation.
  • IR Spectroscopy : Presence of C=O stretch (~1716 cm^-1), C–Br (~864 cm^-1), and C–F (~1411 cm^-1) bands confirm functional groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with the bromofluoro substitution pattern.

Summary Table of Preparation Methods

Method Aspect Description Key Reagents Notes
Coumarin Core Synthesis Hydrodecarboxylation of coumarin-3-carboxylic acids CDI, DABCO, anisole High yield, mild conditions
Bromination Electrophilic bromination at 6-position NBS, Br2 Selective, moderate to high yield
Fluorination Electrophilic or nucleophilic fluorination at 8-position Fluorinating agents (e.g., Selectfluor) Requires optimization, moderate yield
Purification Flash chromatography Silica gel, petroleum ether/ethyl acetate Standard method for isolation

Comparison with Similar Compounds

Substituent Effects on Physical Properties

6-Bromo-2-methylchromone vs. 6-Fluoro-2-methylchromone
  • Melting Points :

    • 6-Bromo-2-methylchromone : 118–120°C (synthesized in 69% yield) .
    • 6-Fluoro-2-methylchromone : 102–103°C (synthesized in 88% yield) .
    • Analysis : The bromo substituent increases the melting point compared to the fluoro analog, likely due to enhanced molecular symmetry and stronger van der Waals interactions from bromine’s larger atomic radius. Fluorine’s smaller size and higher electronegativity reduce intermolecular forces, lowering the melting point.
  • Spectral Data :

    • C=O Stretching (IR) :
  • 6-Bromo-2-methylchromone: 1676 cm⁻¹ .
  • 6-Fluoro-2-methylchromone: 1685 cm⁻¹ .
    • Explanation : The fluoro substituent’s stronger electron-withdrawing effect increases the carbonyl group’s polarity, raising the C=O stretching frequency.
6-Methoxy-2-methylchromone
  • Melting Point : 107–108°C (69% yield) .
  • Comparison : The methoxy group (electron-donating) results in a lower C=O stretching frequency (1675 cm⁻¹) compared to the fluoro derivative, highlighting electronic modulation by substituents.

Bromo-Fluoro Synergy in Heterocycles

  • 6-Bromo-8-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one (): This compound shares a bromo-fluoro substitution pattern on a heterocyclic core.
  • Quinolinone Derivatives (): 5-Bromo-8-fluoroquinolin-2(1H)-one (similarity score: 0.91): The bromo-fluoro motif in quinolinones is associated with improved pharmacokinetic properties, suggesting analogous benefits for chromones.

Molecular Weight and Functional Group Impact

  • 6-Bromo-8-fluoro-2H-chromene-3-sulfonyl chloride (): Molecular weight: 327.55 (vs. ~244–250 for non-sulfonylated chromones). Key Difference: The sulfonyl group increases molecular weight and alters solubility/reactivity, limiting direct comparison but underscoring the role of functional groups in property modulation.

Q & A

Q. Table 1: Comparison of Synthetic Conditions

StepReagents/ConditionsYield RangeReference
BrominationNBS (N-bromosuccinimide), CCl₄60–75%Analogous to
FluorinationSelectfluor, DMF, K₂CO₃, 80°C40–55%

How can SHELXL be optimized for refining the crystal structure of this compound, particularly with high-resolution or twinned data?

Answer:
For high-resolution

  • Use anisotropic displacement parameters for heavy atoms (Br, F) to model thermal motion accurately.
  • Apply hydrogen bond restraints (DFIX, DANG commands) based on geometric analysis of intermolecular interactions .
    For twinned
  • Employ the TWIN/BASF commands in SHELXL to refine twin fractions and lattice parameters.
  • Validate refinement with R₁(F² > 2σ) < 0.05 and wR₂ < 0.15 thresholds .
    Example workflow :

Integrate HKL data with TWINABS for absorption correction.

Refine twin law using HTAF/TWIN in SHELXL.

Cross-validate with PLATON’s ADDSYM to detect missed symmetry .

What strategies are effective in analyzing contradictory spectroscopic and crystallographic data for halogenated chromenones?

Answer:
Contradictions often arise from:

  • Polymorphism : Use DSC/TGA to confirm thermal stability and PXRD to identify phases.
  • Dynamic vs. static disorder : Compare NMR (solution-state) and XRD (solid-state) data.
    Methodology :

Cross-validation : Match 19F^{19}\text{F} NMR chemical shifts (δ ≈ -110 to -120 ppm for aromatic F) with XRD-derived torsion angles .

Computational modeling : Optimize geometry using DFT (e.g., B3LYP/6-311+G(d,p)) and compare with experimental bond lengths .

Electron density maps : Analyze residual density peaks (>0.3 eÅ⁻³) to detect unresolved solvent/co-crystallized molecules .

Which spectroscopic techniques are most reliable for characterizing the substitution pattern of this compound?

Answer:

  • 1H^{1}\text{H} NMR : Coupling patterns (e.g., doublets for H-3/H-4) confirm chromenone ring conformation.
  • 19F^{19}\text{F} NMR : Single peak near -115 ppm indicates para-substituted fluorine .
  • HRMS : Exact mass (calc. for C₉H₅BrFO₂: 256.94 g/mol) confirms molecular formula .
    Key data :
  • SMILES : Brc1cc2c(cc1F)oc(=O)cc2 (validated via PubChem ).

How do the positions of bromo and fluoro substituents affect the electronic properties and reactivity of this compound compared to its analogs?

Answer:

  • Electron-withdrawing effects : Bromo (σₚ ≈ 0.23) and fluoro (σₚ ≈ 0.06) groups decrease electron density at the chromenone core, enhancing electrophilic reactivity at C-3.
  • Computational insights :
    • HOMO-LUMO gaps (DFT): ~4.5 eV (vs. 5.1 eV for non-halogenated analogs).
    • Mulliken charges: C-4 carbonyl becomes more polarized (δ⁻ = -0.42 e) .
      Experimental validation :
  • Compare hydrolysis rates under basic conditions (pH 10): Halogenated derivatives show 2× slower degradation than non-halogenated analogs .

What methodologies are recommended for assessing the intermolecular interactions and hydrogen-bonding networks in this compound crystals?

Answer:

  • Graph set analysis : Classify hydrogen bonds (e.g., C22(8)\text{C}_2^2(8) motifs for dimeric interactions) using Etter’s formalism .
  • Hirshfeld surfaces : Quantify contact contributions (e.g., Br···H ≈ 12%, F···H ≈ 8%) with CrystalExplorer.
    Case study :
  • In a related structure (PubChem CID 168237934), Br···O interactions (3.2 Å) stabilize layered packing .

How can researchers address discrepancies between computational predictions and experimental results in the reactivity of this compound?

Answer:

  • Solvent effects : Include implicit solvent models (e.g., CPCM in Gaussian) to match experimental reaction rates.
  • Transition state analysis : Use QM/MM to model steric hindrance from bulky substituents.
    Example :
  • Predicted nucleophilic attack at C-3 (DFT) may not align with experimental regioselectivity due to solvent-assisted proton shuffling .

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